molecular formula C18H15FN4O2 B11134481 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11134481
M. Wt: 338.3 g/mol
InChI Key: HUMVKHUGGAHEIF-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining indole, furan, and pyrazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The furan and pyrazole moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of indole, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H15FN4O2/c19-12-3-4-14-13(8-12)11(10-21-14)5-6-20-18(24)16-9-15(22-23-16)17-2-1-7-25-17/h1-4,7-10,21H,5-6H2,(H,20,24)(H,22,23)

InChI Key

HUMVKHUGGAHEIF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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